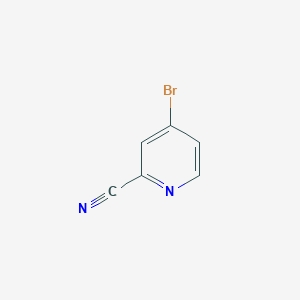

4-Bromopyridine-2-carbonitrile

Overview

Description

4-Bromopyridine-2-carbonitrile is a chemical compound with the molecular formula C₆H₃BrN₂ and a molecular weight of 183.01 g/mol . It is an off-white to light beige solid with a melting point of 82-84°C and a boiling point of 265.3±20.0°C . This compound is primarily used as a synthetic intermediate in various chemical reactions and industrial applications.

Preparation Methods

4-Bromopyridine-2-carbonitrile can be synthesized through several methods:

Oxidation and Substitution: One common method involves the oxidation of 4-bromopyridine hydrochloride to form 4-bromopyridine-1-oxide, followed by substitution with a cyano group to yield this compound.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where this compound is synthesized using palladium acetate (Pd(OAc)₂), XPhos, and cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 100°C.

Chemical Reactions Analysis

Substitution Reactions

4-Bromopyridine-2-carbonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile [1, 5]. Amines, thiols, and hydroxide ions can act as nucleophiles in these reactions, leading to the formation of substituted pyridine derivatives .

Cross-Coupling Reactions

This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. In this reaction, this compound interacts through oxidative addition and transmetalation, with the primary result being the creation of new carbon-carbon bonds. Palladium catalysts, boronic acids, and bases like cesium carbonate are common reagents in these reactions.

Oxidation and Reduction

This compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives [1, 5]. For example, it can be oxidized to form pyridine-4-carboxylic acid or reduced to form tetrahydropyridine derivatives .

Metalation

This compound can react with strong bases to undergo metalation, where a metal ion replaces the hydrogen atom on the pyridine ring . This is useful in synthetic transformations .

Reactions with Grignard Reagents

Grignard reagents can react with this compound to yield corresponding products. For example, 5-bromo-2-pyridinecarbonitrile reacts with methylmagnesium bromide to form 2-acetyl-5-bromopyridine .

Scientific Research Applications

Organic Synthesis

4-Bromopyridine-2-carbonitrile serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in:

- Cross-Coupling Reactions : It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the construction of diverse organic frameworks .

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the generation of different derivatives.

Medicinal Chemistry

The compound plays a significant role in drug development:

- Pharmaceutical Intermediates : It is utilized in synthesizing biologically active compounds, including potential anticancer agents. Its structure allows for modifications that can enhance biological activity .

- Development of Therapeutics : Research indicates its potential as a scaffold for developing new pharmaceuticals targeting various diseases .

Agrochemicals

This compound is also applied in the agrochemical industry:

- Pesticide Development : The compound's reactivity makes it suitable for synthesizing new agrochemicals that can enhance crop protection against pests and diseases .

Case Study 1: Development of Anticancer Agents

In a study published by researchers at the University of Rostock, this compound was used as an intermediate to synthesize novel compounds that exhibited significant anticancer activity against various cancer cell lines. The study demonstrated that modifications to the cyano and bromine substituents could enhance potency and selectivity .

Case Study 2: Synthesis of Agrochemicals

Another research project focused on using this compound to develop new herbicides. The study illustrated how the compound's unique structure allowed for the attachment of functional groups that improved herbicidal efficacy while reducing environmental impact.

Mechanism of Action

The mechanism of action of 4-bromopyridine-2-carbonitrile involves its participation in various chemical reactions, primarily through the formation of carbon-carbon and carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

4-Bromopyridine-2-carbonitrile can be compared with other similar compounds, such as:

- 2-Bromo-4-cyanopyridine

- 4-Bromo-2-methylpyridine

- 5-Bromo-2-pyridinecarbonitrile

- 6-Bromo-2-pyridinecarbonitrile

These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable intermediate in various synthetic pathways .

Biological Activity

4-Bromopyridine-2-carbonitrile (CAS No. 62150-45-2) is a chemical compound with significant potential in medicinal chemistry and biological applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₆H₃BrN₂

- Molecular Weight : 183.01 g/mol

- Melting Point : 87-91 °C

- Purity : ≥97% .

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of antimicrobial and anticancer properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that 4-bromopyridine derivatives exhibit significant antibacterial properties. For instance, studies indicate that compounds derived from 4-bromopyridine can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting its role in cancer therapy. The specific pathways involved include the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

- Antitubercular Activity : A study synthesized hybrid compounds incorporating 4-bromopyridine scaffolds and evaluated their efficacy against Mycobacterium tuberculosis. Some derivatives showed promising results with minimum inhibitory concentrations (MICs) as low as 21.25 μM, indicating strong antitubercular potential .

- Cytotoxicity Assessment : In cytotoxicity tests using Vero cell lines, several derivatives of 4-bromopyridine demonstrated low IC50 values exceeding 375 μM, which suggests minimal cytotoxic effects on normal cells while exhibiting potent activity against targeted pathogens .

- In Silico Studies : Computational docking studies have been performed to predict the binding affinity of 4-bromopyridine derivatives to various biological targets, including enzymes involved in bacterial and cancer cell metabolism. These studies suggest favorable interactions with target enzymes, which could lead to the development of new therapeutic agents .

Table 1: Summary of Biological Activities of 4-Bromopyridine Derivatives

Table 2: Synthesis Pathways for Derivatives of this compound

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| Hybrid Compound T4 | Reaction with pyrazine derivatives | Not specified |

| Hybrid Compound T18 | Coupling with triazole derivatives | Not specified |

| Other derivatives (various) | Multiple synthetic routes including halogenation | Variable |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromopyridine-2-carbonitrile in academic research?

- A widely used method involves condensation reactions under reflux conditions. For example, a mixture of substituted acetophenone, aldehydes, cyanoacetate derivatives, and ammonium acetate in ethanol is heated under reflux for 10–20 hours. The product is isolated via precipitation, washed with ethanol/water, and crystallized (e.g., DMF/ethanol mixtures) . Bromination of precursor pyridine derivatives using brominating agents like PBr₃ or HBr in controlled conditions is also reported for analogous compounds .

Q. How can researchers characterize this compound and confirm its purity?

- Key techniques include:

- IR spectroscopy : Detection of nitrile (-CN) stretching vibrations near 2213 cm⁻¹ and NH/OH bands (if present) .

- ¹H/¹³C NMR : Analysis of aromatic proton environments (δ 6.97–7.77 ppm for pyridine derivatives) and carbonitrile signals .

- Elemental analysis : Matching experimental C, H, N, and Br percentages with theoretical values (e.g., deviations ≤0.5% indicate high purity) .

Q. What safety precautions are critical when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation (H335). Avoid heat/sparks (P210) and ensure proper ventilation. Store in a cool, dry place away from incompatible reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Reaction time : Monitor reaction progress via TLC; extended reflux (e.g., 20 hours vs. 10 hours) may enhance cyclization efficiency in multi-step syntheses .

- Catalyst selection : Nickel-based catalysts improve coupling reactions for brominated intermediates, as shown in reductive coupling of 2-halomethylpyridines .

Q. How should researchers resolve contradictions in elemental analysis data (e.g., lower carbon content than calculated)?

- Re-crystallize the compound to remove impurities (e.g., solvent residues). Validate results with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (M⁺). For persistent discrepancies, consider alternative stoichiometric ratios or byproduct formation during synthesis .

Q. What strategies stabilize this compound under acidic or basic conditions?

- Avoid strong acids/bases that may hydrolyze the nitrile group. Use buffered conditions (pH 6–8) for reactions. Stability studies via HPLC monitoring under varying pH/temperature can identify degradation pathways .

Q. Which catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

- Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids. For Ullmann-type couplings, copper(I) iodide with ligands like 1,10-phenanthroline enhances efficiency .

Q. How can researchers design this compound derivatives for anticancer activity studies?

- Introduce substituents (e.g., thiophene, indole, or halogenated aryl groups) to enhance DNA intercalation or kinase inhibition. Biological evaluation via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and structural analysis (X-ray crystallography) can validate binding motifs .

Q. Methodological Notes

Properties

IUPAC Name |

4-bromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXDCTUSFIKLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351205 | |

| Record name | 4-bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62150-45-2 | |

| Record name | 4-Bromo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62150-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.